Meloxicam-d3-1

Descripción

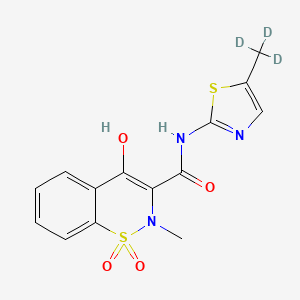

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H13N3O4S2 |

|---|---|

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

4-hydroxy-2-methyl-1,1-dioxo-N-[5-(trideuteriomethyl)-1,3-thiazol-2-yl]-1λ6,2-benzothiazine-3-carboxamide |

InChI |

InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i1D3 |

Clave InChI |

ZRVUJXDFFKFLMG-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |

SMILES canónico |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |

Origen del producto |

United States |

Foundational & Exploratory

what is Meloxicam-d3-1 and its chemical properties

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Meloxicam-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. This guide details its chemical properties, synthesis, and application as an internal standard in bioanalytical studies.

Introduction

Meloxicam-d3 is a stable isotope-labeled version of Meloxicam, where three hydrogen atoms on the N-methyl group of the benzothiazine ring have been replaced with deuterium atoms.[1] This isotopic substitution results in a molecule that is chemically identical to Meloxicam in its reactivity and chromatographic behavior but possesses a higher mass. This key difference makes Meloxicam-d3 an ideal internal standard for the quantitative analysis of Meloxicam in complex biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

The parent compound, Meloxicam, is a widely prescribed NSAID that exhibits its anti-inflammatory, analgesic, and antipyretic properties through the preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme over COX-1.[3] Formulations containing meloxicam are used in the treatment of osteoarthritis and rheumatoid arthritis.[2]

Chemical Properties

The fundamental chemical and physical properties of Meloxicam-d3 are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Name | 4-hydroxy-2-(methyl-d3)-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | [2] |

| Alternate Names | Metacam-d3; Mobicox-d3; Parocin-d3 | [4] |

| CAS Number | 942047-63-4 | [2][4] |

| Molecular Formula | C₁₄H₁₀D₃N₃O₄S₂ | [2][4] |

| Molecular Weight | 354.42 g/mol | [4] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |

| Solubility | DMF: 20 mg/mL; DMSO: 20 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2] |

| Storage | Store at -20°C |

Synthesis of Meloxicam-d3

-

Formation of the Benzothiazine Core: The synthesis typically begins with the construction of the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide intermediate. This is often achieved through a multi-step process starting from saccharin or a related precursor.[4]

-

Deuterated Methylation: The crucial step for producing Meloxicam-d3 is the N-methylation of the benzothiazine intermediate using a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄). This reaction specifically introduces the trideuteriomethyl group at the N2 position of the benzothiazine ring system.

-

Amidation: The final step involves the amidation of the carboxylate group with 2-amino-5-methylthiazole to yield the final product, Meloxicam-d3.[5]

The logical workflow for this synthesis is depicted in the diagram below.

References

- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meloxicam synthesis - chemicalbook [chemicalbook.com]

- 5. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]

Deuterated Meloxicam: A Comprehensive Technical Guide on its Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated meloxicam. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this stable-isotope labeled compound. This guide summarizes key quantitative data, details experimental protocols for characterization, and visualizes the relevant biological pathway.

Introduction

Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties.[1] It functions as a preferential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[2] Deuterated meloxicam, most commonly meloxicam-d3 where the three hydrogen atoms of the N-methyl group on the benzothiazine ring are replaced with deuterium, serves as an invaluable tool in pharmacokinetic studies and as an internal standard for the quantification of meloxicam in biological matrices by mass spectrometry.[3][4] The substitution of hydrogen with deuterium, a stable isotope, offers a subtle yet significant alteration that allows for its distinction from the parent compound without altering the fundamental pharmacology.

This guide delves into the essential physicochemical properties of deuterated meloxicam, offering a comparative analysis with its non-deuterated counterpart.

Physical and Chemical Characteristics

The introduction of deuterium into the meloxicam structure results in a marginal increase in molecular weight, a key differentiator in mass spectrometric analysis. The fundamental chemical structure and, consequently, many of the physicochemical properties remain largely unchanged.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of meloxicam and deuterated meloxicam (meloxicam-d3).

| Property | Meloxicam | Meloxicam-d3 | Reference(s) |

| Chemical Formula | C₁₄H₁₃N₃O₄S₂ | C₁₄H₁₀D₃N₃O₄S₂ | [5][6] |

| Molecular Weight | 351.40 g/mol | 354.42 g/mol | [5][7] |

| Appearance | Pale yellow powder/solid | White to off-white solid | [5][7] |

| Melting Point | 243-264 °C | Not explicitly stated, but expected to be very similar to meloxicam. | [5] |

| Solubility | Practically insoluble in water; slightly soluble in acetone and methanol; soluble in strong acids and bases. | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and a 1:1 solution of DMSO:PBS (pH 7.2) (0.5 mg/ml). | [3][8] |

| pKa | 1.1 and 4.2 | Not experimentally determined, but expected to be very similar to meloxicam. | [9] |

Table 1: Comparison of Physical and Chemical Properties

| Parameter | Meloxicam | Meloxicam-d3 | Reference(s) |

| CAS Number | 71125-38-7 | 942047-63-4 | [6][10] |

| Purity | Typically >98% | >95% (HPLC), Isotopic Enrichment: ≥99% | [7][11] |

Table 2: Identification and Purity

Experimental Protocols

Accurate characterization of deuterated meloxicam is crucial for its application in research and clinical settings. The following sections outline detailed methodologies for key analytical techniques.

Synthesis of Deuterated Meloxicam (Meloxicam-d3)

The synthesis of meloxicam-d3 typically involves the use of a deuterated methylating agent in the final steps of the meloxicam synthesis pathway. A plausible synthetic route is a four-step process starting from saccharin, with the key deuteration step being a selective alkylation using deuterated methyl iodide (CD₃I).[12]

General Protocol:

-

N-Alkylation of Saccharin: Saccharin is reacted with a suitable precursor to introduce the benzothiazine backbone.

-

Ring Expansion: The resulting N-substituted saccharin derivative undergoes a ring expansion to form the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide scaffold.

-

Deuterated Methylation: The intermediate is then methylated using deuterated methyl iodide (CD₃I) in the presence of a base to introduce the trideuteriomethyl group at the N2 position of the benzothiazine ring.

-

Amide Formation: Finally, the methylated intermediate is reacted with 2-amino-5-methylthiazole to yield meloxicam-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and determining the isotopic purity of deuterated meloxicam. Both ¹H NMR and ²H NMR can be employed.

¹H NMR Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of meloxicam-d3 in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. The spectrum should show a significant reduction or absence of the signal corresponding to the N-methyl protons (around 2.8 ppm in non-deuterated meloxicam) and the presence of the other characteristic proton signals of the meloxicam molecule.

-

Isotopic Purity Calculation: The isotopic purity can be estimated by comparing the integration of the residual N-methyl proton signal to the integration of a non-deuterated proton signal in the molecule.

²H NMR Protocol:

-

Sample Preparation: Dissolve the sample in a non-deuterated solvent (e.g., DMSO).[13]

-

Instrument Setup: Use an NMR spectrometer equipped with a deuterium probe.

-

Data Acquisition: Acquire a ²H NMR spectrum. A strong signal corresponding to the deuterium atoms of the N-CD₃ group should be observed.

-

Analysis: The chemical shift of the deuterium signal will confirm the position of deuteration.[13]

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for the quantification of meloxicam in biological samples, utilizing meloxicam-d3 as an internal standard.[4]

LC-MS/MS Protocol:

-

Sample Preparation (Plasma):

-

To 50 µL of human plasma, add a known concentration of meloxicam-d3 internal standard solution.

-

Perform protein precipitation by adding methanol.

-

Vortex and centrifuge the sample.

-

Collect the supernatant for analysis.[4]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of meloxicam to meloxicam-d3 against the concentration of meloxicam standards. The concentration of meloxicam in the unknown samples is then determined from this curve.

Determination of pKa

The acid dissociation constant (pKa) can be determined using NMR spectroscopy by monitoring the chemical shifts of specific protons as a function of pH.[1]

NMR-based pKa Determination Protocol:

-

Sample Preparation: Prepare a series of solutions of the compound in D₂O at various pD values (the pH in D₂O).[1]

-

NMR Data Acquisition: Acquire ¹H NMR spectra for each solution.

-

Data Analysis:

-

Identify a proton signal that shows a significant change in chemical shift upon protonation/deprotonation.

-

Plot the chemical shift of this proton against the pD.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

-

Mechanism of Action and Signaling Pathway

Meloxicam exerts its anti-inflammatory effects primarily through the selective inhibition of the COX-2 enzyme. This inhibition disrupts the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

COX-2 Signaling Pathway

The following diagram illustrates the signaling pathway leading to the production of pro-inflammatory prostaglandins and the point of intervention by meloxicam.

Caption: Meloxicam's mechanism of action via COX-2 inhibition.

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the comprehensive physicochemical characterization of deuterated meloxicam.

Caption: A typical workflow for characterizing deuterated meloxicam.

Conclusion

Deuterated meloxicam is an essential analytical tool for the accurate quantification of meloxicam in biological systems. Its physical and chemical properties are nearly identical to those of the parent compound, with the key distinction being its increased molecular weight due to the presence of deuterium atoms. This guide provides a foundational understanding of these characteristics, along with detailed experimental protocols and a visualization of its mechanism of action, to support the research and development efforts of scientists in the pharmaceutical field. The provided methodologies and data serve as a valuable resource for ensuring the quality, consistency, and proper application of deuterated meloxicam in scientific investigations.

References

- 1. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. researchgate.net [researchgate.net]

- 4. Using a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry quantitation of meloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Meloxicam-d3 | CAS 942047-63-4 | LGC Standards [lgcstandards.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Meloxicam-d3 | CAS 942047-63-4 | LGC Standards [lgcstandards.com]

- 11. abmole.com [abmole.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Meloxicam-d3: A Technical Guide to Analysis and Supplier Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Meloxicam-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. This document furnishes detailed information on its certificate of analysis, supplier specifications, and the analytical methodologies crucial for its characterization. Furthermore, it elucidates the mechanism of action of Meloxicam through a signaling pathway diagram.

Certificate of Analysis and Supplier Information

Meloxicam-d3 is available from various suppliers, each providing specific quality control data. The following tables summarize the quantitative information available from prominent suppliers.

Table 1: Meloxicam-d3 Supplier Specifications

| Supplier | Purity Specification | Isotopic Enrichment |

| MedchemExpress | ≥98.0%[1] | 99.00%[1] |

| Cayman Chemical | ≥99% deuterated forms (d1-d3)[2] | Not explicitly stated |

| LGC Standards | >95% (HPLC)[3][4] | Not explicitly stated |

| Santa Cruz Biotechnology | Not explicitly stated | Not explicitly stated |

| Simson Pharma Limited | Accompanied by Certificate of Analysis[5] | Not explicitly stated |

| Clearsynth | Accompanied by Certificate of Analysis[6] | Not explicitly stated |

Table 2: Example Certificate of Analysis Data (MedchemExpress)

| Parameter | Specification |

| Appearance | White to off-white (Solid)[1] |

| Purity (HPLC) | ≥98.0%[1] |

| Isotopic Enrichment | 99.00%[1] |

| Molecular Formula | C₁₄H₁₀D₃N₃O₄S₂[1][2][7] |

| Molecular Weight | 354.42[1][7] |

Experimental Protocols

The following are representative experimental protocols for the analysis of Meloxicam and can be adapted for Meloxicam-d3.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is based on reverse-phase HPLC for the quantification of Meloxicam and the detection of any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[8]

-

Column: Develosil ODS HG-5 RP C18, (15 cm × 4.6 mm i.d., 5 μm particle size).[8]

-

Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH 3.4) in a 60:40 ratio.[8]

-

Flow Rate: 1 mL/min.[8]

-

Detection: UV detection at 268 nm.[8]

-

Standard Preparation: A stock solution of Meloxicam is prepared by dissolving 100 mg of the substance in a 100 mL volumetric flask with a small amount of a 50:50 acetonitrile:water mixture, followed by sonication to dissolve and dilution to volume with the mobile phase.[8] Working standards are prepared by further dilution to concentrations ranging from 20 to 120 μg/mL.[8]

-

Sample Preparation: A portion of the powdered sample equivalent to a known amount of Meloxicam is weighed and dissolved in the diluent, sonicated, and diluted to a known volume with the mobile phase to fall within the concentration range of the standard curve.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The purity of the sample is calculated by comparing the peak area of the analyte to that of the standard.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

This method utilizes high-resolution mass spectrometry to determine the isotopic distribution and enrichment of deuterated compounds.

-

Instrumentation: A high-resolution mass spectrometer, which can be coupled with a liquid chromatography system (LC-MS).[9]

-

Ionization Source: Electrospray ionization (ESI) is a common technique used for this purpose.[9]

-

Methodology:

-

Mass Spectra Acquisition: Full scan mass spectra of the Meloxicam-d3 sample are acquired.

-

Isotopologue Identification: The mass-to-charge ratios (m/z) of the different isotopologues (d0, d1, d2, d3, etc.) are identified and their relative abundances are measured.

-

Isotopic Enrichment Calculation: The percentage of isotopic enrichment is calculated from the relative intensities of the deuterated and non-deuterated species in the mass spectrum.[9] This involves integrating the ion currents for each isotopic peak.

-

-

Data Analysis: The acquired data is processed to correct for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁵N, ³⁴S) to accurately determine the deuterium enrichment.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Meloxicam

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, particularly showing a preference for COX-2 over COX-1.[10][11] The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[11]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Meloxicam-d3 | CAS 942047-63-4 | LGC Standards [lgcstandards.com]

- 4. Meloxicam-d3 | CAS 942047-63-4 | LGC Standards [lgcstandards.com]

- 5. Meloxicam-D3 | CAS No- 942047-63-4 | Simson Pharma Limited [simsonpharma.com]

- 6. clearsynth.com [clearsynth.com]

- 7. scbt.com [scbt.com]

- 8. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Meloxicam - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Meloxicam? [synapse.patsnap.com]

A Technical Guide to the Mechanism of Action of Meloxicam and Its Labeled Counterparts

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underpinning the therapeutic effects of meloxicam, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). It details the core signaling pathways, presents quantitative data on its enzymatic inhibition, and outlines the experimental protocols used for its characterization. Furthermore, it clarifies the role and application of isotopically labeled meloxicam in research and development.

Core Mechanism of Action: Preferential COX-2 Inhibition

Meloxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[1][2][3] The COX enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for converting arachidonic acid into prostaglandins (PGs) and other prostanoids, which are key mediators of pain and inflammation.[4][5][6]

There are two primary isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[4][5]

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions.[6] Its expression is induced by inflammatory stimuli, such as cytokines and endotoxins, at sites of inflammation.[4][7] The prostaglandins produced by COX-2 are major contributors to the symptoms of inflammation, pain, and fever.[5]

Meloxicam is distinguished from many other NSAIDs by its preferential inhibition of COX-2 over COX-1 .[1][4][8] This selectivity is the cornerstone of its mechanism and therapeutic profile. By targeting the inducible COX-2 enzyme more potently than the constitutive COX-1, meloxicam effectively reduces the synthesis of pro-inflammatory prostaglandins while sparing, to a larger extent, the production of PGs needed for normal physiological functions.[4] This preferential action is thought to contribute to a lower incidence of certain side effects, particularly gastrointestinal complications like ulcers and bleeding, compared to non-selective NSAIDs that inhibit both isoforms more equally.[4][8]

Recent research has also begun to explore potential COX-independent pathways for meloxicam's effects, particularly in the context of cancer and cardiovascular disease.[9][10] Studies suggest that meloxicam may influence other signaling pathways, including NF-κB and MAPKs, which could contribute to its overall therapeutic profile beyond simple prostaglandin inhibition.[10][11][12]

Labeled Counterparts of Meloxicam

Isotopically labeled counterparts of meloxicam, such as Meloxicam-d3 (deuterium-labeled) or Meloxicam-¹³C (carbon-13 labeled), are critical tools in pharmaceutical research.[13] These molecules are synthesized to have one or more atoms replaced with their heavier, non-radioactive isotopes.

The fundamental mechanism of action of a labeled drug is identical to its unlabeled counterpart. The addition of stable isotopes does not alter its pharmacological properties, including its affinity for and inhibition of COX enzymes. Instead, their utility lies in their distinct mass. This mass difference allows them to be differentiated from the unlabeled drug by mass spectrometry (MS).[13]

The primary application of labeled meloxicam is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15] When measuring the concentration of meloxicam in a biological matrix like plasma or tissue, a known quantity of the labeled IS is added to the sample at the beginning of the workflow. Because the labeled and unlabeled compounds have virtually identical chemical and physical properties, they behave similarly during sample preparation steps like extraction, and during chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the IS. By measuring the ratio of the MS signal of the unlabeled meloxicam to the known concentration of the labeled IS, a highly accurate and precise quantification of the drug can be achieved.

Quantitative Data: COX-1 and COX-2 Inhibition

The preferential activity of meloxicam is quantified by comparing its 50% inhibitory concentration (IC₅₀) for COX-2 versus COX-1. A lower IC₅₀ value indicates greater potency. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides a selectivity index; a higher ratio indicates greater selectivity for COX-2. It is important to note that absolute IC₅₀ values can vary significantly depending on the experimental system used (e.g., purified enzymes vs. whole blood assays).[16]

| Drug | Assay System | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Meloxicam | Human Articular Chondrocytes | 36.6 | 4.7 | 7.8 | [17] |

| Meloxicam | Human Peripheral Monocytes | 37 | 6.1 | 6.1 | [18] |

| Meloxicam | Human Whole Blood Assay | - | - | 2.0 | [19][20] |

| Piroxicam | Human Articular Chondrocytes | 4.4 | 4.4 | 1.0 | [17] |

| Diclofenac | Human Articular Chondrocytes | 0.611 | 0.63 | 0.97 | [17] |

| Indomethacin | Human Articular Chondrocytes | 0.063 | 0.48 | 0.13 | [17] |

| Celecoxib | Human Peripheral Monocytes | 82 | 6.8 | 12.0 | [18] |

Experimental Protocols

In Vitro COX Inhibition Assay (General Protocol)

This protocol describes a common method to determine the IC₅₀ of an inhibitor like meloxicam. The specific assay may be colorimetric, fluorometric, or based on LC-MS to detect prostaglandin products.[21][22]

Objective: To measure the concentration-dependent inhibition of COX-1 and COX-2 activity by meloxicam.

Materials:

-

Purified COX-1 and COX-2 enzymes (e.g., ovine or human recombinant).[23][24]

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[23]

-

Cofactors: Hematin, L-epinephrine or another reducing agent.[23]

-

Test Compound: Meloxicam, dissolved in a suitable solvent (e.g., DMSO).

-

Detection Reagents: Dependent on the assay type (e.g., antibodies for ELISA, fluorescent probes).[22]

-

96-well plate and plate reader (spectrophotometer or fluorometer).

Procedure:

-

Reagent Preparation: Prepare working solutions of the assay buffer, cofactors, and enzymes as per manufacturer guidelines. Prepare a serial dilution of meloxicam in the assay buffer.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, cofactors, and the COX enzyme (separate wells for COX-1 and COX-2).

-

Inhibitor Addition: Add a small volume of the diluted meloxicam solutions to the appropriate wells. Include "no inhibitor" controls (enzyme activity) and "no enzyme" controls (background). Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[23]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously.

-

Reaction Termination & Detection: After a fixed incubation period (e.g., 2 minutes), terminate the reaction (e.g., by adding hydrochloric acid).[23] Measure the amount of prostaglandin (e.g., PGE₂) produced using the chosen detection method (e.g., ELISA, fluorescence).

-

Data Analysis: Calculate the percentage of COX inhibition for each meloxicam concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantification of Meloxicam in Plasma using LC-MS/MS

This protocol outlines the use of a labeled counterpart as an internal standard for pharmacokinetic studies.

Objective: To accurately quantify the concentration of meloxicam in human plasma samples.

Materials:

-

Plasma samples from subjects administered meloxicam.

-

Internal Standard (IS): Meloxicam-d3 or another labeled version.[14][15]

-

Extraction Solvent (e.g., ethyl acetate or other organic solvent).

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

Mobile Phase (e.g., Methanol and Ammonium Formate buffer).[14][25]

Procedure:

-

Sample Preparation: To a small volume of plasma (e.g., 100 µL), add a precise amount of the labeled meloxicam internal standard.

-

Liquid-Liquid Extraction: Add an extraction solvent, vortex vigorously to mix, and centrifuge to separate the organic and aqueous layers. The meloxicam and the IS will partition into the organic layer.[25]

-

Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

-

Liquid Chromatography (LC): The C18 column separates meloxicam and the IS from other matrix components based on their hydrophobicity.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC is ionized (e.g., ESI). The mass spectrometer is set to Selected Reaction Monitoring (SRM) mode. It specifically monitors for the mass transition of the parent ion to a specific daughter ion for both unlabeled meloxicam and the labeled IS.[25]

-

-

Data Analysis: A calibration curve is generated by analyzing samples with known concentrations of meloxicam and a fixed concentration of the IS. The peak area ratio (unlabeled drug / labeled IS) is plotted against the concentration. The concentration of meloxicam in the unknown samples is then determined by comparing their peak area ratios to this calibration curve.

References

- 1. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DailyMed - MELOXICAM tablet [dailymed.nlm.nih.gov]

- 3. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Meloxicam? [synapse.patsnap.com]

- 5. pharmaexpressrx.su [pharmaexpressrx.su]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. academic.oup.com [academic.oup.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 22. assaygenie.com [assaygenie.com]

- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. interchim.fr [interchim.fr]

- 25. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Meloxicam-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Meloxicam-d3, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Meloxicam. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, including analytical method development, formulation studies, and in vitro and in vivo research. This document compiles available solubility data, details relevant experimental methodologies, and provides visual representations of key biological and experimental workflows.

Introduction to Meloxicam-d3

Meloxicam is a widely used NSAID that exhibits its therapeutic effects through the selective inhibition of cyclooxygenase-2 (COX-2). Meloxicam-d3 is a stable isotope-labeled version of Meloxicam, where three hydrogen atoms on the N-methyl group of the benzothiazine ring have been replaced with deuterium. This isotopic labeling makes Meloxicam-d3 an invaluable internal standard for the quantification of Meloxicam in biological matrices using mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Accurate and precise quantification is essential in pharmacokinetic and metabolic studies.

Solubility of Meloxicam-d3

Precise quantitative solubility data for Meloxicam-d3 in a wide array of organic solvents is not extensively available in the public domain. However, the physicochemical properties of deuterated and non-deuterated compounds are generally very similar. Therefore, the solubility of Meloxicam can be considered a very close approximation for the solubility of Meloxicam-d3. The available data for both compounds are presented below.

Table 1: Quantitative Solubility of Meloxicam-d3 in Selected Organic Solvents

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 20[1] |

| Dimethyl sulfoxide (DMSO) | 20[1] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5[1] |

Table 2: Solubility of Meloxicam (Non-deuterated) in Various Organic Solvents and Solvent Systems

Disclaimer: This data is for the non-deuterated form of Meloxicam and should be used as a close approximation for the solubility of Meloxicam-d3.

| Solvent/Solvent System | Solubility (mg/mL) | Reference |

| Dimethyl sulfoxide (DMSO) | ~20 | [2] |

| Dimethylformamide | ~20 | [2] |

| Ethanol | < 1 (slightly soluble) | [3] |

| Methanol | Very slightly soluble | [4][5] |

| Polyethylene glycol 400 (PEG 400) | 7 | [6] |

| PEG 400:Phosphate Buffer (40:60) | 12 | [6] |

| Propylene Glycol | Same as Ethanol | [6] |

| Water | Practically insoluble | [4][5] |

| Acetonitrile | - | |

| Acetone | - | |

| Chloroform | - | |

| Ethyl Acetate | - |

Note: "-" indicates that while the solvent is commonly used, specific quantitative solubility data was not found in the reviewed literature.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental step in its physicochemical characterization. The following protocols outline standard methods for determining the solubility of a compound like Meloxicam-d3 in organic solvents.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of Meloxicam-d3 to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To separate the saturated supernatant from the excess solid, centrifugation or filtration (using a chemically inert filter, e.g., PTFE) is employed.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of Meloxicam-d3 in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the accurate quantification of dissolved solutes in solubility studies.

Typical HPLC Parameters for Meloxicam Analysis:

-

Column: A reversed-phase column, such as a C18 column, is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV detection at a wavelength where Meloxicam exhibits strong absorbance (e.g., ~355 nm)[2].

-

Quantification: A calibration curve is generated using standard solutions of Meloxicam-d3 of known concentrations. The concentration of the unknown samples is then determined by interpolation from this curve.

Visualizations

Meloxicam's Mechanism of Action: COX-2 Inhibition Pathway

Meloxicam selectively inhibits the COX-2 enzyme, which is a key enzyme in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins. The following diagram illustrates this signaling pathway.

Caption: Meloxicam's selective inhibition of the COX-2 enzyme.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in determining the solubility of Meloxicam-d3 using the shake-flask method followed by HPLC analysis.

Caption: Workflow for solubility determination.

Conclusion

This technical guide has summarized the available information on the solubility of Meloxicam-d3 in organic solvents. While specific quantitative data for the deuterated form is limited, the solubility of non-deuterated Meloxicam provides a reliable estimate. The provided experimental protocols offer a robust framework for researchers to determine the solubility of Meloxicam-d3 in their specific solvent systems of interest. The visualizations of the COX-2 inhibition pathway and the experimental workflow serve to clarify the compound's mechanism of action and the process of its solubility assessment. This information is intended to be a valuable resource for scientists and professionals engaged in research and development involving Meloxicam and its deuterated analog.

References

- 1. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 2. researchgate.net [researchgate.net]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. researchgate.net [researchgate.net]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

storage and stability guidelines for Meloxicam-d3-1 analytical standard

An In-depth Technical Guide to the Storage and Stability of Meloxicam-d3-1 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and stability guidelines for the this compound analytical standard. Adherence to these protocols is critical for ensuring the integrity, accuracy, and reliability of quantitative analytical methods, such as those employing GC- or LC-MS. This compound serves as a stable isotope-labeled internal standard for the quantification of meloxicam, a non-steroidal anti-inflammatory drug (NSAID).[1] The stability of this standard is paramount for regulatory compliance and the validity of experimental data.[2]

Core Principles of Deuterated Standard Stability

Deuterated compounds, like this compound, are synthesized by replacing hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen.[3] This substitution results in a stronger, more stable carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[3][4] This "kinetic isotope effect" can slow down metabolic processes, particularly oxidative metabolism, which often makes deuterated drugs more metabolically stable than their non-deuterated counterparts.[3] While this inherent stability is an advantage, the chemical integrity of the analytical standard is still susceptible to environmental factors. Proper storage and handling are therefore crucial to prevent degradation and maintain its certified purity and isotopic enrichment.

Recommended Storage Conditions and Stability Data

The storage conditions for this compound vary depending on its physical state (powder vs. in solvent) and the desired storage duration. The following guidelines are synthesized from manufacturer certificates of analysis and product data sheets.

Data Presentation: Quantitative Storage and Stability

| Form | Storage Temperature | Shelf Life | Source(s) |

| Solid (Powder) | -20°C | 3 years | [5] |

| 4°C | 2 years | [5] | |

| 2-8°C | Long-term storage | [6][7] | |

| In Solvent | -80°C | 6 months | [5] |

| -20°C | 1 month | [5][8] | |

| -18°C | Not specified | [9] |

General Recommendations:

-

Solid Form: For long-term storage, this compound as a neat powder should be stored at -20°C.[5][10] It is crucial to keep the container tightly closed and in a well-ventilated place.[7][11]

-

Solutions: Stock solutions are significantly less stable than the solid form. For storage up to six months, solutions should be kept at -80°C.[5] For shorter periods of up to one month, -20°C is acceptable.[5][8] Following reconstitution, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[8]

-

Protection from Environment: The standard should be protected from UV radiation and direct sunlight.[7] It is also incompatible with strong oxidizing agents, alkalis, and acids.[7]

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not publicly detailed, established stability-indicating methods for its non-deuterated analogue, Meloxicam, provide a robust framework for assessment. These protocols are designed to evaluate the degradation of the molecule under various stress conditions.

Protocol 1: Stress Degradation Studies via HPLC

This protocol subjects the analytical standard to forced degradation to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12]

Objective: To assess the stability of this compound under acidic, basic, and oxidative stress.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acidic Degradation:

-

Mix an aliquot of the stock solution with 1 M HCl.

-

Reflux the solution for a specified period (e.g., 3 hours).[13]

-

Cool and neutralize the solution with an appropriate base.

-

Dilute to a final concentration suitable for HPLC analysis.

-

-

Basic Degradation:

-

Mix an aliquot of the stock solution with 1 N NaOH.

-

Reflux the solution for a specified period (e.g., 3 hours).[13]

-

Cool and neutralize the solution with an appropriate acid.

-

Dilute to a final concentration for analysis.

-

-

Oxidative Degradation:

-

Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a defined period, monitoring for degradation.

-

Dilute as needed for analysis.

-

-

Photodegradation:

-

Expose a solution of the standard to direct sunlight or a calibrated UV light source for a specified duration (e.g., 48 hours).[13]

-

-

Thermal Degradation:

-

Heat a solid sample or solution of the standard in an oven at a high temperature (e.g., 60°C or 120°C) for a set time.[14]

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated reverse-phase HPLC method.

-

A suitable mobile phase could be a mixture of acetonitrile, water, and glacial acetic acid, with UV detection at approximately 355 nm.[12]

-

The appearance of new peaks at different retention times indicates degradation, and the method's ability to resolve these peaks from the parent compound confirms it is stability-indicating.[12][14]

-

Visualization of Handling and Storage Workflow

The following diagram illustrates the logical workflow for the proper handling and storage of the this compound analytical standard to ensure its long-term stability and integrity.

Caption: Logical workflow for handling and storage of this compound standard.

Conclusion

The integrity of the this compound analytical standard is fundamental to the accuracy of bioanalytical and pharmaceutical quality control assays. This guide summarizes that the solid, powdered form of the standard offers the best long-term stability, with a shelf life of up to three years when stored at -20°C.[5] Solutions are considerably less stable and require storage at -80°C for durations extending to six months.[5] By implementing the detailed storage guidelines, handling workflows, and stability-indicating assessment protocols outlined in this document, researchers can ensure the continued viability of the standard, leading to reproducible and reliable analytical results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. salamandra.net [salamandra.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. clearsynth.com [clearsynth.com]

- 7. witega.de [witega.de]

- 8. Meloxicam - CAS 71125-38-7 - Calbiochem | 444800 [merckmillipore.com]

- 9. Meloxicam-D3 0.1 mg/ml in Acetonitrile | LGC Standards [lgcstandards.com]

- 10. Meloxicam-d3 | CAS 942047-63-4 | LGC Standards [lgcstandards.com]

- 11. sds.edqm.eu [sds.edqm.eu]

- 12. researchgate.net [researchgate.net]

- 13. Stability Indicating HPTLC Determination of Meloxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ruj.uj.edu.pl [ruj.uj.edu.pl]

The Isotopic Compass: A Technical Guide to Isotopic Labeling in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the core principles and applications of isotopic labeling in drug metabolism and pharmacokinetic (DMPK) studies. From fundamental concepts to detailed experimental protocols and data interpretation, this document serves as a comprehensive resource for professionals in the field of drug development. Isotopic labeling, the intentional incorporation of isotopes into a drug molecule, provides an unparalleled ability to trace, identify, and quantify a drug and its metabolites within a biological system. This technique is indispensable for elucidating a drug's absorption, distribution, metabolism, and excretion (ADME) profile, a critical component of regulatory submissions and the overall understanding of a drug's safety and efficacy.

Core Concepts of Isotopic Labeling

Isotopic labeling is a powerful technique that involves the replacement of one or more atoms of a drug molecule with their corresponding isotopes. Isotopes are variants of a particular chemical element which differ in neutron number. While they share the same number of protons and electrons, and thus exhibit nearly identical chemical properties, the difference in neutron number results in a difference in mass. This mass difference is the key principle that allows for the differentiation and tracking of the labeled molecule.

There are two primary types of isotopes used in drug metabolism studies:

-

Stable Isotopes: These are non-radioactive isotopes that do not decay over time. Common stable isotopes used in drug development include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1] Their safety and lack of radioactivity make them ideal for use in human studies, particularly for pharmacokinetic assessments where the administration of radioactive compounds may be a concern.[1][2]

-

Radioisotopes: These are radioactive isotopes that undergo spontaneous decay, emitting radiation that can be detected and quantified. The most commonly used radioisotopes in drug metabolism are carbon-14 (¹⁴C) and tritium (³H).[][4] Due to their high sensitivity of detection, radioisotopes are the gold standard for mass balance studies, which aim to account for the complete disposition of a drug and its metabolites.[4]

The choice between a stable or radioisotope depends on the specific objectives of the study, the stage of drug development, and regulatory requirements.

Experimental Design and Isotope Selection

A well-designed isotopic labeling study is crucial for obtaining meaningful and reliable data. Key considerations include the choice of isotope, the position of the label within the molecule, and the timing of the study.

Isotope Selection:

| Isotope | Type | Common Applications | Advantages | Disadvantages |

| ¹⁴C | Radioisotope | Mass balance, metabolite profiling, quantitative whole-body autoradiography (QWBA) | Gold standard for quantitative ADME, long half-life (5730 years) allows for long-term studies.[4] | Radioactive, requires specialized handling and facilities, potential for long-term radiation exposure. |

| ³H | Radioisotope | High specific activity applications, receptor binding assays | High specific activity allows for sensitive detection. | Potential for isotopic exchange with protons in the biological matrix, leading to loss of label. |

| ¹³C | Stable Isotope | Pharmacokinetics (PK), bioavailability/bioequivalence (BA/BE) studies, metabolite identification.[2] | Non-radioactive, safe for human studies, provides structural information in mass spectrometry.[1] | Higher cost of labeled starting materials, lower sensitivity compared to radioisotopes. |

| ²H (D) | Stable Isotope | Mechanistic studies, altering metabolic pathways (kinetic isotope effect). | Relatively inexpensive to incorporate. | Potential for kinetic isotope effect which can alter the rate of metabolism. |

| ¹⁵N | Stable Isotope | Tracing nitrogen-containing compounds, specific metabolic pathways. | Useful for drugs where carbon labeling is challenging or less informative. | Less commonly used than ¹³C or ²H. |

Labeling Position: The isotopic label must be placed in a metabolically stable position within the drug molecule. This ensures that the label is not lost during metabolic transformation, which would lead to an inaccurate assessment of the drug's fate. Strategic placement of the label can also aid in the elucidation of metabolic pathways.

Key Experimental Protocols

This section provides detailed methodologies for common drug metabolism studies utilizing isotopic labeling.

In Vivo Mass Balance Study with a ¹⁴C-Labeled Compound

Objective: To determine the routes and rates of excretion of a drug and its metabolites and to provide a quantitative account of the administered dose.

Methodology:

-

Dose Preparation: A known amount of the ¹⁴C-labeled drug with a specific radioactivity (e.g., in microcuries per milligram) is formulated for administration (e.g., oral or intravenous).

-

Animal/Human Dosing: A single dose of the ¹⁴C-labeled drug is administered to the test subjects (e.g., healthy human volunteers).[5]

-

Sample Collection: Urine, feces, and in some cases, expired air are collected at predetermined intervals for a period sufficient to ensure nearly complete excretion of the radioactivity (typically until >95% of the dose is recovered or until radioactivity in excreta falls below a certain threshold).[5][6] Blood samples are also collected to determine the plasma concentration of total radioactivity and the parent drug.

-

Sample Processing:

-

Urine: Aliquots are directly mixed with a scintillation cocktail for analysis.

-

Feces: Samples are homogenized, and aliquots are combusted in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.

-

Plasma: Samples are analyzed for total radioactivity by liquid scintillation counting and for the parent drug concentration by a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis: The total radioactivity in each sample is measured using a liquid scintillation counter. The cumulative percentage of the administered radioactive dose excreted in urine and feces is calculated over time.

In Vitro Drug Metabolism Study Using Stable Isotope Labeling

Objective: To identify potential metabolites of a drug candidate using in vitro systems such as liver microsomes or hepatocytes.

Methodology:

-

Incubation Preparation: A reaction mixture is prepared containing:

-

Liver microsomes or hepatocytes

-

NADPH regenerating system (cofactor for metabolic enzymes)

-

The stable isotope-labeled drug candidate at a known concentration.

-

A parallel incubation with the unlabeled drug is often performed for comparison.

-

-

Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 60 minutes). The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Sample Extraction: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the drug and its metabolites, is collected and evaporated to dryness. The residue is then reconstituted in a suitable solvent for analysis.

-

LC-MS/MS Analysis: The reconstituted sample is injected into a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The mass spectrometer is operated in a full-scan mode to detect all potential metabolites.

-

Metabolite Identification: The presence of the stable isotope label results in a characteristic isotopic pattern in the mass spectrum. For example, a molecule labeled with one ¹³C atom will show a peak at M+1 (one mass unit higher than the unlabeled molecule) with a significantly higher intensity than the natural abundance of ¹³C. This unique signature allows for the confident identification of drug-related metabolites from the complex biological matrix.

Quantitative Data Presentation

The use of isotopic labeling allows for precise quantification of a drug and its metabolites. The following tables present example data from drug metabolism studies.

Pharmacokinetic Parameters of ¹⁴C-Labeled Atogepant in Healthy Males

This table summarizes the pharmacokinetic parameters of atogepant and total radioactivity following a single oral dose of 50 mg ¹⁴C-atogepant.

| Parameter | Atogepant (n=6) | Total Radioactivity (n=6) |

| Tmax (h), median (range) | 1.00 (1.00 - 2.00) | 1.50 (1.00 - 4.00) |

| Cmax (ng/mL), mean (SD) | 468 (167) | 609 (171) |

| AUC₀₋∞ (ng·h/mL), mean (SD) | 4960 (2070) | 6640 (2020) |

| t½ (h), mean (SD) | 18.5 (13.7) | 11.6 (1.4) |

| Data adapted from a Phase 1 clinical trial of atogepant.[1] |

Mass Balance of ¹⁴C-Labeled Napabucasin in Healthy Male Subjects

This table shows the mean cumulative recovery of radioactivity in urine and feces after a single oral dose of 240 mg ¹⁴C-napabucasin.

| Excretion Route | Mean Cumulative Recovery (% of Dose) | Range (% of Dose) |

| Urine | 23.8 | 13.9 - 62.8 |

| Feces | 57.2 | 27.7 - 71.3 |

| Total Recovery | 81.1 | 71.2 - 90.5 |

| Data adapted from a Phase 1 clinical trial of napabucasin.[6] |

Comparison of Bioavailability in Healthy vs. Patient Populations using Stable Isotopes

This table illustrates how stable isotope-labeled drugs can be used to compare the absolute bioavailability of a drug in different populations.

| Drug | Population | Bioavailability (%) | Reference |

| Verapamil | Healthy Subjects | 22 | [7] |

| Patients with Liver Cirrhosis | 52 | [7] | |

| Phenytoin | Healthy Subjects | 86 | [7] |

| Epileptic Patients | 88 | [7] | |

| This table presents a conceptual comparison based on findings from multiple studies.[7] |

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows in isotopic labeling studies.

Conclusion

Isotopic labeling is a cornerstone of modern drug metabolism research. The ability to introduce a "tag" into a drug molecule provides an unambiguous means to follow its journey through a complex biological system. From early in vitro metabolite screening to definitive human ADME studies, the data generated from isotopic labeling studies are critical for making informed decisions throughout the drug development process. By carefully considering the experimental design, choosing the appropriate isotope, and employing robust analytical techniques, researchers can gain a comprehensive understanding of a drug's disposition, ultimately contributing to the development of safer and more effective medicines.

References

- 1. Mass Balance and Metabolism of 14C‐Atogepant in Healthy Male Participants: Findings of a Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Mass balance and pharmacokinetics of an oral dose of 14C‐napabucasin in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Meloxicam in Biological Matrices using Meloxicam-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam in biological matrices, such as human plasma and oral fluid, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Meloxicam-d3, ensures high accuracy and precision by compensating for variability during sample preparation and analysis. This methodology is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the drug development pipeline.

Introduction

Meloxicam is a widely prescribed NSAID for the treatment of various forms of arthritis and pain.[1] Accurate and reliable quantification of Meloxicam in biological samples is essential for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2]

The use of an internal standard is a cornerstone of quantitative bioanalysis, correcting for potential variations in sample extraction, injection volume, and matrix effects.[2][3] An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency.[3] Stable isotope-labeled internal standards, such as Meloxicam-d3, are considered the gold standard as they share near-identical physicochemical properties with the analyte, ensuring the most reliable correction.[3] This document provides a comprehensive protocol for the determination of Meloxicam using Meloxicam-d3 as an internal standard.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is commonly employed for the extraction of Meloxicam from plasma samples.[4]

Materials:

-

Human plasma samples

-

Meloxicam and Meloxicam-d3 analytical standards

-

Methanol (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add the working solution of Meloxicam-d3 (internal standard).

-

Add methanol for protein precipitation.[4]

-

Vortex the mixture thoroughly for approximately 1 minute.

-

Centrifuge the tubes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or autosampler vial.

-

Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[5]

For oral fluid samples, a solid-phase extraction (SPE) method using a Micro Elution Plate (MEPS) has been shown to be effective.[5]

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used, for example, a Poroshell 120 SB-C18 (2.1 × 50 mm, 2.7 μm) or a Shim-Pack XR-ODS (75 L × 2.0 mm).[4][5]

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of methanol and an aqueous buffer like 10 mM ammonium acetate.[5] For example, an 80:20 (v/v) mixture of methanol and 10 mM ammonium acetate can be effective.[5]

-

Flow Rate: A typical flow rate is 0.3 mL/min.[5]

-

Column Temperature: The column is often maintained at 40 °C.[5]

-

Injection Volume: 5 µL.[5]

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Gas Settings: Nitrogen is typically used as the collision gas.[6]

-

Source Temperature: Approximately 400 °C.[6]

Data Presentation

The performance of the LC-MS/MS method for the quantification of Meloxicam using Meloxicam-d3 as an internal standard is summarized in the tables below.

| Parameter | Meloxicam | Meloxicam-d3 (Internal Standard) | Reference |

| Precursor Ion (m/z) | 352.1 | 355.1 | [4] |

| Product Ion (m/z) | 115.1 | 187.1 | [4] |

| Ionization Mode | Positive ESI | Positive ESI | [4] |

| Table 1: Mass Spectrometric Parameters for Meloxicam and Meloxicam-d3. |

| Validation Parameter | Result | Reference |

| Linearity Range | 8.00 to 1600 ng/mL | [4] |

| Lower Limit of Quantification (LLOQ) | 0.6103 ng/mL (in oral fluid) | [5] |

| Inter-day Precision (RSD) | <7% | [7] |

| Intra-day Precision (RSD) | <7% | [7] |

| Accuracy (% Deviation) | Within ±2.5% | [7] |

| Table 2: Summary of Method Validation Data. |

Workflow Diagram

Caption: LC-MS/MS workflow for Meloxicam analysis.

Signaling Pathway

While Meloxicam's primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which are key in the inflammatory signaling pathway, a detailed diagram of this pathway is beyond the scope of this analytical application note. The focus of this document is the methodology for the quantification of the drug itself.

Conclusion

The LC-MS/MS method employing Meloxicam-d3 as an internal standard provides a highly selective, sensitive, and reliable approach for the quantification of Meloxicam in biological matrices. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring data integrity. The detailed protocol and performance data presented in this application note can be readily adopted by researchers and scientists in the field of drug development and clinical analysis for the accurate assessment of Meloxicam pharmacokinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Using a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry quantitation of meloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of meloxicam in human plasma by liquid chromatography-tandem mass spectrometry following transdermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Quantification of Meloxicam in Human Plasma by LC-MS/MS using Meloxicam-d3 as an Internal Standard

Application Note

This document provides a detailed protocol for the quantification of meloxicam in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, or toxicokinetic studies of meloxicam. The method utilizes a stable isotope-labeled internal standard, Meloxicam-d3, to ensure high accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for calibration and quality control.

Introduction

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Accurate quantification of meloxicam in human plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This protocol describes a highly selective and sensitive LC-MS/MS method for the determination of meloxicam in human plasma, employing Meloxicam-d3 as the internal standard (IS) to correct for matrix effects and variability in sample processing. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, providing the highest level of accuracy and precision.

Principle

The method involves the extraction of meloxicam and the internal standard (Meloxicam-d3) from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of meloxicam to its deuterated internal standard against a calibration curve prepared in a biological matrix.

Materials and Reagents

-

Analytes: Meloxicam (reference standard), Meloxicam-d3 (internal standard)

-

Chemicals and Solvents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)

-

-

Labware:

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

HPLC vials with inserts

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of meloxicam and Meloxicam-d3 reference standards into separate 10 mL volumetric flasks.

-

Dissolve the standards in methanol and make up to the mark.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of meloxicam by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations for calibration curve and quality control samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Meloxicam-d3 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Curve (CC) Standards:

-

Spike appropriate volumes of the meloxicam working standard solutions into drug-free human plasma to obtain final concentrations ranging from approximately 1 to 2000 ng/mL (e.g., 1, 5, 10, 50, 100, 500, 1000, 2000 ng/mL).

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in drug-free human plasma at a minimum of three concentration levels:

-

Low QC (LQC): ~3 times the Lower Limit of Quantification (LLOQ)

-

Medium QC (MQC): Mid-range of the calibration curve

-

High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)

-

-

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown samples.

-

Pipette 100 µL of the respective plasma sample (blank, standard, QC, or unknown) into the labeled tubes.

-

Add 20 µL of the Meloxicam-d3 internal standard working solution (100 ng/mL) to all tubes except the blank. To the blank sample, add 20 µL of 50:50 (v/v) methanol:water.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to all tubes to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to HPLC vials with inserts.

-

Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| HPLC System | A validated HPLC system capable of delivering accurate and precise gradients. |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | See Table below |

MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Meloxicam | 352.1 | 115.1 | 25 |

| Meloxicam-d3 | 355.1 | 115.0 | 25 |

Note: Collision energy should be optimized for the specific instrument used.

Data Presentation

Calibration Curve

A calibration curve should be generated by plotting the peak area ratio of meloxicam to Meloxicam-d3 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.

Method Validation Summary

The following table summarizes typical acceptance criteria for the validation of this bioanalytical method, in accordance with regulatory guidelines (e.g., FDA, EMA).

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of meloxicam and IS in blank plasma from at least six different sources. |

| Linearity | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% for LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and precision and accuracy within ±20%. |

| Accuracy & Precision (Intra- and Inter-day) | For QC samples, the mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15% (±20% and ≤20% for LLOQ). |

| Recovery | Consistent and reproducible recovery for meloxicam and IS across the concentration range. |

| Matrix Effect | The matrix factor should be consistent across different lots of plasma, with a %CV ≤ 15%. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative. Deviations should be within ±15%. |

Visualization of Experimental Workflow and Method Logic

Caption: Experimental workflow for meloxicam quantification in human plasma.

Caption: Logical relationship of the analytical method components.

application of Meloxicam-d3-1 in pharmacokinetic studies of meloxicam

Application of Meloxicam-d3 in Pharmacokinetic Studies of Meloxicam

Introduction

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) and is widely used for the management of osteoarthritis and rheumatoid arthritis.[1][2][3] Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of meloxicam, thereby informing dosing regimens and ensuring therapeutic efficacy and safety.[1][4][5] The use of a stable isotope-labeled internal standard, such as Meloxicam-d3, is a cornerstone of modern bioanalytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of meloxicam in biological matrices.[6] Meloxicam-d3, being chemically identical to meloxicam but with a different molecular weight due to the presence of deuterium atoms, co-elutes with the analyte and experiences similar extraction and ionization efficiencies. This allows for the correction of analytical variability, leading to enhanced precision and accuracy in pharmacokinetic assessments.

Application Notes

Meloxicam-d3 serves as an ideal internal standard (IS) for the quantitative analysis of meloxicam in various biological samples, including plasma and oral fluid, during pharmacokinetic studies.[6][7] Its primary application is within LC-MS/MS methods, which are favored for their high sensitivity and selectivity.[6][8]

The rationale for using Meloxicam-d3 is based on the principle of isotope dilution mass spectrometry. By adding a known concentration of Meloxicam-d3 to the unknown sample containing meloxicam, the ratio of the analyte to the internal standard can be measured by the mass spectrometer. Since both compounds exhibit nearly identical chemical and physical properties during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.[6] This results in a constant analyte-to-internal standard ratio, which is then used to accurately determine the concentration of meloxicam in the original sample.

The use of Meloxicam-d3 helps to mitigate the impact of matrix effects, which are a common source of error in bioanalytical methods. Matrix effects, caused by other components in the biological sample, can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. As Meloxicam-d3 is similarly affected by the matrix, the ratio of the two compounds remains unaffected, ensuring the reliability of the results.[6]

Experimental Protocols

A typical experimental protocol for a pharmacokinetic study of meloxicam using Meloxicam-d3 as an internal standard involves the following steps:

1. Study Design:

-

Objective: To determine the pharmacokinetic profile of a single oral dose of meloxicam.

-

Design: A randomized, single-dose, two-period, crossover study is often employed.[9][10][11]

-

Subjects: Healthy human volunteers are recruited for the study.[6][9][10]

-

Procedure: After an overnight fast, subjects receive a single oral dose of meloxicam (e.g., 7.5 mg or 15 mg).[6][10] A washout period of at least one to two weeks is maintained between study periods.[9][10][11]

2. Sample Collection:

-